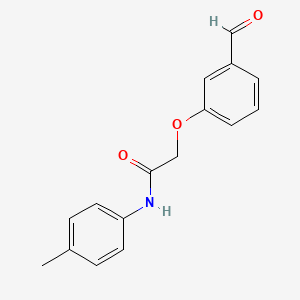
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that features a formyl group attached to a phenoxy ring, which is further connected to an acetamide group substituted with a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide typically involves the following steps:
Formation of 3-formylphenol: This can be achieved through the formylation of phenol using reagents such as formaldehyde and a catalyst.
Etherification: The 3-formylphenol is then reacted with chloroacetic acid to form 2-(3-formylphenoxy)acetic acid.
Amidation: Finally, the 2-(3-formylphenoxy)acetic acid is reacted with 4-methylaniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: 2-(3-carboxyphenoxy)-N-(4-methylphenyl)acetamide.
Reduction: 2-(3-hydroxymethylphenoxy)-N-(4-methylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: It can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the interactions of formyl and acetamide groups with biological molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the acetamide group can participate in hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-formylphenoxy)-N-phenylacetamide: Lacks the 4-methyl group, which may affect its reactivity and interactions.
2-(3-formylphenoxy)-N-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methyl group, which can influence its electronic properties.
Uniqueness
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the presence of both formyl and acetamide groups, which provide a combination of reactivity and binding capabilities that can be exploited in various applications.
Propiedades
IUPAC Name |
2-(3-formylphenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-5-7-14(8-6-12)17-16(19)11-20-15-4-2-3-13(9-15)10-18/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQINQPOACEUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
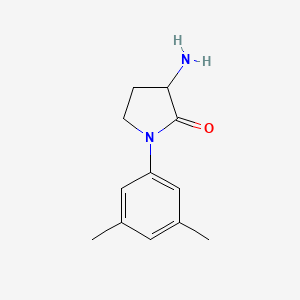
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2983633.png)
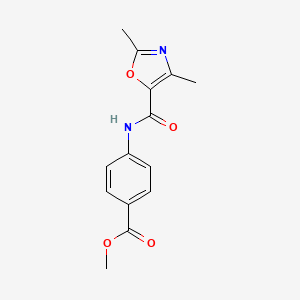
![N-[2-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2983636.png)
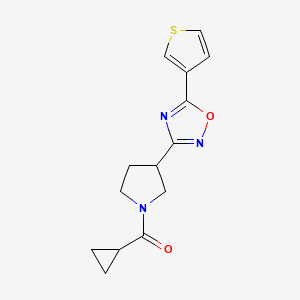
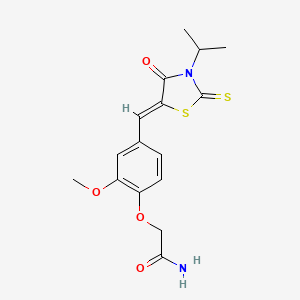
![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2983642.png)
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2983643.png)
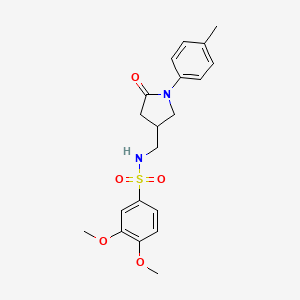
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2983645.png)
![4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine](/img/structure/B2983647.png)
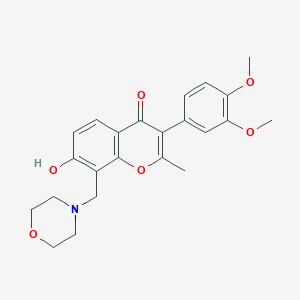
![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)

